5-Bromopyrido[4,3-d]pyrimidine
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Overview
Description
5-Bromopyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a bromine atom attached at the 5-position of the pyridine ring.
Mechanism of Action
Target of Action
It’s known that pyrido[2,3-d]pyrimidine derivatives demonstrate antitumor, antibacterial, anti-inflammatory, and antimicrobial activities .
Biochemical Pathways
It’s known that pyrido[2,3-d]pyrimidine derivatives can influence various biological pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that pyrido[2,3-d]pyrimidine derivatives can have antitumor, antibacterial, anti-inflammatory, and antimicrobial effects .
Biochemical Analysis
Cellular Effects
Pyrimidines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at a storage temperature of 4 degrees Celsius .
Metabolic Pathways
5-Bromopyrido[4,3-d]pyrimidine is likely involved in pyrimidine metabolism, a crucial biochemical pathway in cells. Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Transport and Distribution
Pyrimidines are known to interact with various transporters and binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Many pyrimidines are known to be localized in specific compartments or organelles within the cell, often directed by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-5-bromonicotinic acid, which undergoes esterification, bromination, and cyclization to form the desired compound . The reaction conditions often involve the use of formic acid, triethyl orthoformate, or formamide as reagents .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols are commonly used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidines and fused heterocyclic compounds, which can exhibit different biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
6-Bromopyrido[2,3-d]pyrimidine: Similar in structure but with the bromine atom at a different position.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the pyridopyrimidine core but have different substituents, leading to varied biological activities.
Uniqueness
5-Bromopyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 5-position makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
5-bromopyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-7-5-3-9-4-11-6(5)1-2-10-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGWSAXCMREUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CN=CN=C21)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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